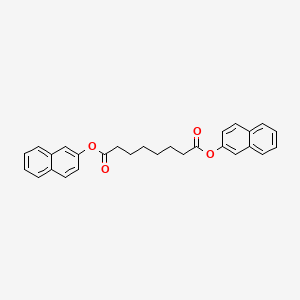
Dinaphthalen-2-yl octanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinaphthalen-2-yl octanedioate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of two naphthalene rings attached to an octanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-2-yl octanedioate typically involves the esterification of octanedioic acid (also known as suberic acid) with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dinaphthalen-2-yl octanedioate can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester functional group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxygenated naphthalene derivatives.
Reduction: Formation of dinaphthalen-2-yl octanediol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
Dinaphthalen-2-yl octanedioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of dinaphthalen-2-yl octanedioate involves its interaction with specific molecular targets and pathways. The naphthalene rings can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules, influencing their function. Additionally, the ester functional group can undergo hydrolysis to release the corresponding alcohols and acids, which may have distinct biological activities.
Comparison with Similar Compounds
Dinaphthalen-2-yl octanedioate can be compared with other similar compounds such as:
Dinaphthalen-2-yl butanedioate: Similar structure but with a shorter aliphatic chain.
Dinaphthalen-2-yl hexanedioate: Intermediate chain length between butanedioate and octanedioate.
Dinaphthalen-2-yl decanedioate: Longer aliphatic chain, potentially affecting its physical and chemical properties.
Properties
CAS No. |
142348-37-6 |
|---|---|
Molecular Formula |
C28H26O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
dinaphthalen-2-yl octanedioate |
InChI |
InChI=1S/C28H26O4/c29-27(31-25-17-15-21-9-5-7-11-23(21)19-25)13-3-1-2-4-14-28(30)32-26-18-16-22-10-6-8-12-24(22)20-26/h5-12,15-20H,1-4,13-14H2 |
InChI Key |
LUPKRQIDVUTERH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCCCCC(=O)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



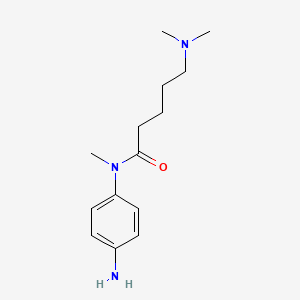
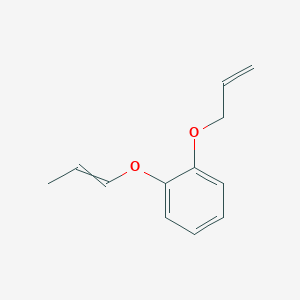
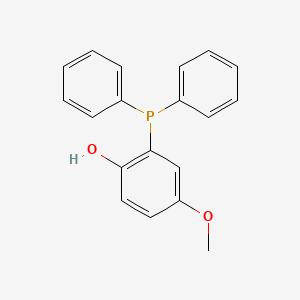
stannane](/img/structure/B12538920.png)
acetamido}hexanoic acid](/img/structure/B12538932.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)

![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
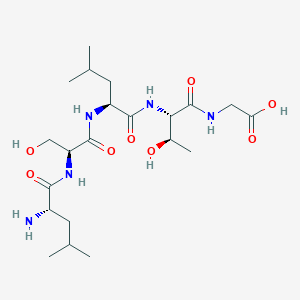
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
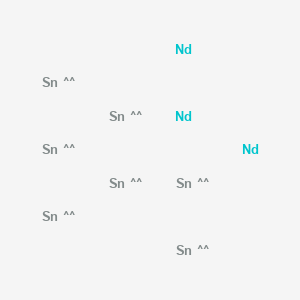
![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
